2-fluoro-3-oxoButanoic acid
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Overview
Description
2-Fluoro-3-oxobutanoic acid is an organic compound with the molecular formula C4H5FO3 It is a fluorinated derivative of acetoacetic acid, characterized by the presence of a fluorine atom at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-3-oxobutanoic acid can be synthesized through the fluorination of acetoacetic acid or its esters. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically occurs in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound often involves the large-scale fluorination of ethyl acetoacetate. This process is carried out in specialized reactors to ensure safety and efficiency. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-fluoro-3-hydroxybutanoic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: 2-Fluoro-3-hydroxybutanoic acid.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for fluorinated drugs, which often exhibit enhanced biological activity and stability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and fluorinated surfactants
Mechanism of Action
The mechanism of action of 2-fluoro-3-oxobutanoic acid involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to the inhibition of specific metabolic pathways or the modulation of enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Acetoacetic acid: The non-fluorinated parent compound, used in similar applications but with different reactivity.
3-Oxobutanoic acid: Another keto acid with similar properties but lacking the fluorine atom.
2-Fluoroacetoacetic acid: A closely related compound with a fluorine atom at a different position.
Uniqueness: 2-Fluoro-3-oxobutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorination can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
2-fluoro-3-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO3/c1-2(6)3(5)4(7)8/h3H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRIPTOKICWACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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